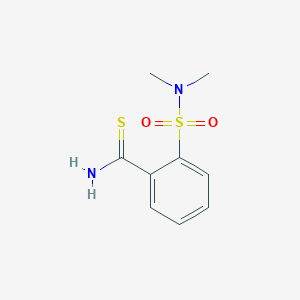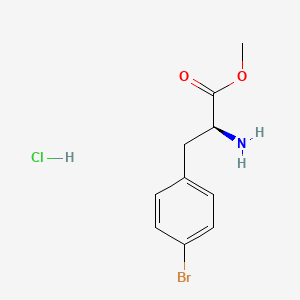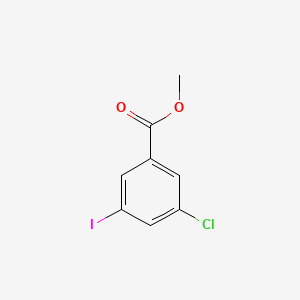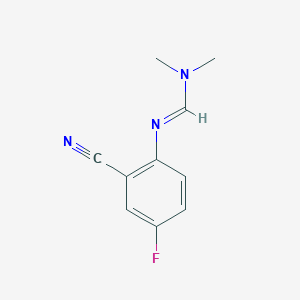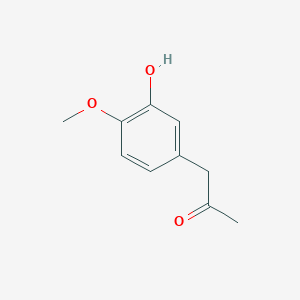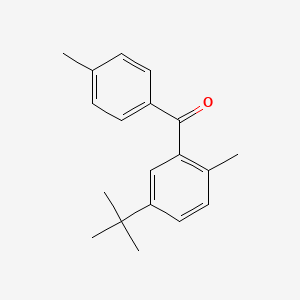
trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
Trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid, commonly referred to as TEBCP, is a cyclic carboxylic acid that is a structural isomer of cis-2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid. It is a colorless solid that is insoluble in water and has a melting point of 121-123°C. TEBCP is used in a variety of scientific applications, including organic synthesis, drug development, and biochemistry.
Scientific Research Applications
TEBCP has a variety of scientific research applications, including drug development, organic synthesis, and biochemistry. In drug development, TEBCP can be used to synthesize a variety of pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), anti-cancer drugs, and anti-bacterial agents. In organic synthesis, TEBCP can be used to synthesize a variety of compounds, including polymers, dyes, and other organic molecules. In biochemistry, TEBCP can be used to study enzyme-catalyzed reactions, protein-ligand interactions, and other biochemical processes.
Mechanism Of Action
The mechanism of action of TEBCP is not fully understood, however, it is believed to involve the formation of a covalent bond between the carboxylic acid group of TEBCP and the target molecule. This covalent bond is believed to be stabilized by hydrogen bonding and electrostatic interactions between the carboxylic acid group and the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of TEBCP are not fully understood, however, it is believed to interact with a variety of enzymes and proteins. In particular, TEBCP has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. TEBCP has also been shown to interact with the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Advantages And Limitations For Lab Experiments
The main advantage of using TEBCP in laboratory experiments is its low cost and availability. TEBCP can be easily synthesized in the laboratory, and it is relatively inexpensive compared to other compounds. However, there are some limitations to using TEBCP in laboratory experiments. TEBCP is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, TEBCP is a relatively weak acid, which can limit its effectiveness in certain applications.
Future Directions
There are a variety of potential future directions for TEBCP research. One potential direction is to further investigate the interactions between TEBCP and enzymes and proteins. Additionally, further research could be conducted to investigate the potential applications of TEBCP in drug development, organic synthesis, and biochemistry. Additionally, further research could be conducted to investigate the potential toxicity of TEBCP and to develop more efficient synthesis methods. Finally, further research could be conducted to develop new derivatives of TEBCP and to explore the potential applications of these derivatives.
Synthesis Methods
TEBCP can be synthesized through a variety of methods, including the Friedel-Crafts acylation of cyclopentane and ethylbenzoyl chloride. This reaction produces a mixture of cis- and trans- isomers, which can be separated by column chromatography. TEBCP can also be synthesized through the reaction of cyclopentanone and ethylbenzoyl chloride, followed by acid-catalyzed dehydration.
properties
IUPAC Name |
(1R,2R)-2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSXYDPFDGUBOD-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641328 | |
| Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733740-93-7 | |
| Record name | rel-(1R,2R)-2-(2-Ethylbenzoyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



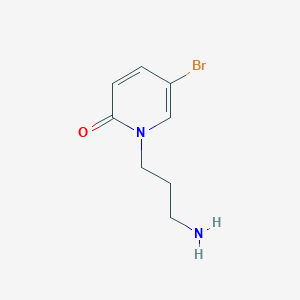
![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)


